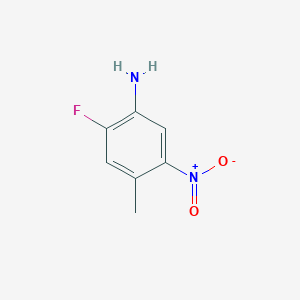

2-Fluoro-4-methyl-5-nitroaniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-4-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNUNDAIKLDJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259860-00-9 | |

| Record name | 2-fluoro-4-methyl-5-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-4-methyl-5-nitroaniline (CAS 259860-00-9)

This document provides a comprehensive technical overview of 2-Fluoro-4-methyl-5-nitroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this guide delves into its chemical properties, synthesis, characterization, applications, and safety protocols, grounding all information in established scientific principles.

Introduction and Strategic Importance

This compound is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Its molecular architecture, featuring a fluorine atom, a methyl group, an amino group, and a nitro group, offers multiple reactive sites for constructing more complex molecules. The strategic placement of the fluorine atom is particularly significant in medicinal chemistry, as fluorine substitution is a well-established strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] Consequently, this compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly oncology drug and enzyme inhibitor intermediates, as well as in the development of advanced agrochemicals like herbicides and insecticides.[1]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for designing experimental conditions, ensuring proper storage, and performing accurate quantitative analysis.

| Property | Value | Source(s) |

| CAS Number | 259860-00-9 | [3] |

| Molecular Formula | C₇H₇FN₂O₂ | [1][4] |

| Molecular Weight | 170.14 g/mol | [1][4] |

| Purity (Typical) | ≥97% | [3][4] |

| MDL Number | MFCD15527685 | [1][3] |

| Storage Conditions | 2-8°C, away from light, in a dry, sealed container | [1] |

Synthesis Pathway: Electrophilic Nitration

The most common and logical laboratory-scale synthesis of this compound involves the electrophilic aromatic substitution (nitration) of 2-fluoro-4-methylaniline.

Causality of the Reaction: The regioselectivity of this reaction is governed by the directing effects of the substituents on the aniline ring. In the strongly acidic conditions of the nitrating mixture (typically H₂SO₄ and HNO₃), the highly activating amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. The methyl group (-CH₃) is a weak activating group and is ortho-, para-directing. The fluorine atom (-F) is deactivating yet ortho-, para-directing. The final substitution pattern is a result of the interplay between these effects. The incoming electrophile, the nitronium ion (NO₂⁺), is directed to the position that is para to the methyl group and meta to the deactivating anilinium group, resulting in the desired this compound product. Controlling the temperature is critical to prevent over-nitration and the formation of side products.[5][6]

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on standard nitration methodologies for substituted anilines.[5][6]

-

Preparation of the Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 10°C.

-

Addition of Starting Material: Slowly and carefully add 2-fluoro-4-methylaniline dropwise to the cold, stirring sulfuric acid. Maintain the temperature below 10°C throughout the addition to manage the exothermic reaction. This forms the corresponding anilinium sulfate salt.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture is kept cold in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the stirred anilinium salt solution via the dropping funnel. It is imperative to maintain the reaction temperature below 10°C to minimize side-product formation. The addition should be carried out over approximately 1-2 hours.

-

Reaction Quench and Precipitation: Once the addition is complete, allow the mixture to stir for an additional hour at low temperature. Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding a concentrated aqueous solution of a base, such as sodium hydroxide, until the pH is basic. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Spectroscopic Characterization

Full spectroscopic data for this specific compound is available from specialized chemical suppliers and databases.[7][8][9] The expected spectral characteristics are outlined below, providing a self-validating system for product confirmation.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to two distinct aromatic protons, a broad singlet for the amine (-NH₂) protons, and a singlet for the methyl (-CH₃) protons. |

| ¹³C NMR | Seven distinct signals for the aromatic and methyl carbons. The chemical shifts will be influenced by the electronegative F, N, and O atoms. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine, ~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), asymmetric and symmetric N=O stretching of the nitro group (~1500-1550 cm⁻¹ and ~1335-1385 cm⁻¹), and C-F stretching (~1000-1400 cm⁻¹). |

| Mass Spec (MS) | A molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of 170.14. |

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the reactivity of its functional groups, which can be selectively modified.

-

Pharmaceutical Synthesis: The amine group can be diazotized and replaced, or it can participate in nucleophilic substitution and condensation reactions. The nitro group can be readily reduced to an amine, providing a new site for derivatization. This dual functionality makes it a valuable scaffold for building nitrogen-containing heterocyclic compounds, which are prevalent in many drug molecules.[1] The presence of fluorine enhances the lipophilicity and metabolic stability of the final active pharmaceutical ingredient (API).[2]

-

Agrochemicals: The reactive amine and nitro groups are exploited in the synthesis of herbicides and insecticides. The fluorinated structure can contribute to the potency and stability of the final agrochemical product.[1]

-

Specialty Dyes: The chromophoric properties imparted by the nitroaniline structure make it a precursor for certain specialty dyes.[1]

Hazard Identification and Safe Handling

As with any laboratory chemical, a thorough understanding of the associated hazards is essential for safe handling. This compound is classified with several hazards.

GHS Hazard Statements: [3][10]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures: A logical workflow must be followed to mitigate these risks.

References

- 1. This compound [myskinrecipes.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 259860-00-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. chemuniverse.com [chemuniverse.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound(259860-00-9) 1H NMR [m.chemicalbook.com]

- 8. 259860-00-9|this compound|BLD Pharm [bldpharm.com]

- 9. 259860-00-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

physicochemical properties of 2-Fluoro-4-methyl-5-nitroaniline

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-methyl-5-nitroaniline

Introduction

This compound is a substituted aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of functional groups—a nucleophilic amine, an electron-withdrawing nitro group, a directing methyl group, and a strategically placed fluorine atom—imparts a distinct reactivity profile. This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their determination, and insights into its applications, tailored for researchers and professionals in drug development and chemical synthesis. The fluorinated structure is particularly notable for its role in enhancing the bioavailability and metabolic stability of derivative compounds, making it a valuable intermediate in the synthesis of modern agrochemicals and pharmaceuticals.[1]

Chemical Identity and Structure

The structural arrangement of functional groups on the benzene ring is fundamental to the chemical behavior of this compound. The electron-donating amine and methyl groups, contrasted with the electron-withdrawing nitro and fluoro groups, create a complex electronic environment that dictates its reactivity in synthetic transformations.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 259860-00-9 | [1][2] |

| Molecular Formula | C₇H₇FN₂O₂ | [1] |

| Molecular Weight | 170.14 g/mol | [1][2] |

| MDL Number | MFCD15527685 | [1][2] |

| Purity | Typically ≥97% |[1][2] |

Core Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and reaction setup. The melting point, in particular, serves as a primary indicator of purity.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Data not explicitly available; related compounds are powders. | [3] |

| Melting Point | 80-82 °C | [2] |

| Boiling Point | Data not available | |

| Solubility | Sparingly soluble in water but dissolves well in organic solvents.[4] |

| Storage | 2-8°C, away from light, in a dry, sealed container. |[1] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is fundamental to chemical characterization and quality control. The following sections detail standardized, self-validating protocols for measuring melting point and solubility.

Melting Point Determination: Capillary Method

The capillary method is a universally accepted technique for determining the melting point of a solid crystalline substance.[5] Its significance lies in the fact that pure compounds exhibit a sharp, well-defined melting point, while impurities typically cause a depression and broadening of the melting range.[6] This provides a rapid and cost-effective assessment of purity.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[5]

-

Capillary Packing: Gently press the open end of a capillary tube into the powdered sample. A small amount of the substance should enter the tube. Tap the sealed end of the tube on a hard surface to pack the powder down to a height of 1-2 mm.[7]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[5]

-

Rapid Heating (Optional): For an unknown compound, it is standard practice to first perform a rapid determination by heating quickly to find an approximate melting point.[6]

-

Careful Determination: Cool the apparatus and use a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point found.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the T1-T2 range.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Solubility Determination: Equilibrium Shake-Flask Method

Determining the solubility of a compound is essential for drug development, as it influences absorption and bioavailability. The shake-flask method is a traditional and reliable approach to measure equilibrium solubility.[8] The core principle is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.

Step-by-Step Protocol:

-

System Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed container. The presence of undissolved solid is necessary to ensure saturation is reached.[8]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical studies) for a sufficient period to allow the system to reach equilibrium.[9] This duration should be predetermined, often 24 hours or longer, until the concentration of the dissolved solute remains constant over time.[8]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the solid material. This can be achieved through centrifugation or filtration, ensuring the temperature is maintained to prevent precipitation or further dissolution.

-

Concentration Analysis: Accurately measure the concentration of the solute in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Replication: The experiment should be performed in at least triplicate to ensure the reproducibility of the results.[9]

Caption: Workflow for Equilibrium Solubility Determination.

Applications in Research and Development

This compound is primarily used as a versatile intermediate in multi-step organic synthesis.[1] Its applications are concentrated in two main industrial sectors:

-

Agrochemicals: The reactive amine and nitro groups, combined with the fluorine atom, make it a valuable precursor for developing herbicides and insecticides.[1]

-

Pharmaceuticals: It is employed in pharmaceutical research for constructing nitrogen-containing heterocyclic compounds, which are common scaffolds in many drug molecules.[1]

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. This compound is classified with the following hazards:

-

Harmful: Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[2]

-

Irritant: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Recommended Handling Procedures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Store in a cool (2-8°C), dry, and dark place in a tightly sealed container to maintain stability.[1]

Conclusion

This compound is a key synthetic intermediate with well-defined physicochemical properties. Its melting point of 80-82°C serves as a reliable indicator of its purity, which can be verified using standard capillary methods. Understanding its solubility characteristics through systematic protocols like the shake-flask method is critical for its application in solution-phase reactions and for the development of downstream products. The strategic combination of its functional groups underpins its utility in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Adherence to established safety protocols is essential when handling this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. 259860-00-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 2-Fluoro-5-nitroaniline 98 369-36-8 [sigmaaldrich.com]

- 4. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. westlab.com [westlab.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Fluoro-4-methyl-5-nitroaniline

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Among the myriad of fluorinated building blocks, 2-Fluoro-4-methyl-5-nitroaniline stands out as a versatile intermediate with significant potential in the synthesis of complex heterocyclic systems, particularly those targeting kinases and other key players in cellular signaling pathways.[2][3]

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic and medicinal chemistry endeavors. The information presented herein is a synthesis of established chemical principles and data from peer-reviewed literature and patents, offering a robust foundation for its practical application.

Physicochemical Properties and Molecular Structure

This compound is a substituted aniline bearing a fluorine atom, a methyl group, and a nitro group on the aromatic ring. These substituents collectively influence its reactivity and physical properties.

| Property | Value | Source(s) |

| CAS Number | 259860-00-9 | [4] |

| Molecular Formula | C₇H₇FN₂O₂ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| Appearance | Expected to be a crystalline solid, likely yellow to brown in color, typical for nitroaniline compounds. | N/A |

| Melting Point | Not explicitly reported for this specific isomer. The related compound, 2-fluoro-5-nitroaniline, has a melting point of 97-100 °C. | [5] |

| Solubility | Expected to be sparingly soluble in water but soluble in common organic solvents like ethanol, acetone, and ethyl acetate. | [6] |

| Storage | Store at 2-8°C, away from light, in a dry, and sealed container. | [1] |

The molecular structure of this compound is depicted below. The relative positions of the functional groups are critical to its reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Caption: 2D representation of the molecular structure of this compound.

Synthesis and Purification: A Strategic Approach

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established chemical transformations for the synthesis of fluorinated nitroanilines.[7][8][9][10]

Step 1: Acetylation of 2-Methyl-4-nitroaniline

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-4-nitroaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield N-(2-methyl-4-nitrophenyl)acetamide.

Step 2: Nitration of N-(2-methyl-4-nitrophenyl)acetamide

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add the N-(2-methyl-4-nitrophenyl)acetamide from the previous step, ensuring the temperature remains below 10 °C.

-

Once the solid has dissolved, add fuming nitric acid dropwise while maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain N-(2-methyl-4,5-dinitrophenyl)acetamide.

Step 3: Hydrolysis of N-(2-methyl-4,5-dinitrophenyl)acetamide

-

Suspend the N-(2-methyl-4,5-dinitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-4,5-dinitroaniline.

Step 4: Fluorination via the Balz-Schiemann Reaction

-

Dissolve the 2-methyl-4,5-dinitroaniline in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes to form the diazonium salt.

-

Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold ether.

-

Gently heat the dry diazonium salt until nitrogen evolution ceases.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Structural Elucidation and Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While a complete set of experimentally-verified spectral data is not publicly available, the expected spectral characteristics can be predicted based on the molecular structure and data from analogous compounds.

Expected Spectroscopic Data:

| Technique | Expected Peaks/Signals |

| ¹H NMR | - A singlet for the methyl protons (CH₃).- Two aromatic protons, likely appearing as doublets or singlets depending on the coupling with the fluorine atom.- A broad singlet for the amine protons (NH₂). |

| ¹³C NMR | - A signal for the methyl carbon.- Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro and fluoro groups and the electron-donating amino and methyl groups. The carbon attached to the fluorine will likely show a large one-bond C-F coupling constant. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).- C-H stretching vibrations for the aromatic and methyl groups (around 2850-3100 cm⁻¹).- Asymmetric and symmetric N=O stretching vibrations for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).- C-F stretching vibration (around 1000-1300 cm⁻¹).- C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹). |

| Mass Spec. (EI) | - A molecular ion peak (M⁺) at m/z = 170.- Fragmentation patterns corresponding to the loss of NO₂, CH₃, and other characteristic fragments. |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors.[2][3] The presence of the reactive amino and nitro groups, along with the strategically positioned fluorine and methyl groups, allows for diverse chemical modifications to generate libraries of compounds for biological screening.

The aniline moiety can be readily diazotized and converted to other functional groups, or it can participate in coupling reactions to form amides, sulfonamides, and other key linkages in drug molecules. The nitro group can be reduced to an amine, providing another point for chemical diversification.

The fluorine atom can enhance the binding affinity of the final compound to its target protein through favorable electrostatic interactions and can also block sites of metabolic degradation, thereby improving the drug's pharmacokinetic profile. The methyl group can provide steric bulk and influence the conformation of the molecule, which can be crucial for selective binding to the target.

While specific examples of marketed drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in numerous kinase inhibitors currently in development. Its utility lies in its ability to serve as a versatile starting material for the synthesis of complex heterocyclic scaffolds that are central to the activity of many modern targeted therapies.[11][12][13]

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups provides a versatile platform for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, expected characterization data, and its applications in medicinal chemistry. As the demand for novel and effective targeted therapies continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 259860-00-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Page loading... [guidechem.com]

- 6. chempanda.com [chempanda.com]

- 7. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 8. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

- 9. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 10. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methyl-5-nitroaniline

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 2-Fluoro-4-methyl-5-nitroaniline, a key intermediate in the development of various agrochemicals and pharmaceuticals.[1] The described methodology is centered around a three-step process commencing with the acetylation of 4-fluoro-2-methylaniline, followed by regioselective nitration of the resulting acetamide, and culminating in the hydrolysis of the protecting group to yield the target molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also an in-depth analysis of the chemical principles and strategic considerations underpinning each stage of the synthesis.

Introduction: Strategic Importance of this compound

This compound is a substituted aniline derivative of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group on the aniline core, makes it a versatile building block for the synthesis of more complex molecules. The presence of the reactive amine and nitro groups, combined with the metabolic stability often conferred by the fluorine atom, renders this compound a valuable precursor for active pharmaceutical ingredients (APIs) and agrochemicals, such as herbicides and insecticides.[1] The strategic placement of the functional groups allows for a wide range of subsequent chemical modifications, enabling the construction of diverse molecular scaffolds.

The synthesis pathway detailed herein is designed to be efficient and scalable, employing a protective group strategy to ensure high regioselectivity during the critical nitration step. This approach mitigates the formation of undesirable isomers and simplifies the purification of the final product.

The Synthetic Pathway: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence, as illustrated in the workflow diagram below. This strategy involves:

-

Protection (Acetylation): The amino group of the starting material, 4-fluoro-2-methylaniline, is protected as an acetamide. This is crucial for controlling the subsequent nitration step.

-

Nitration: The aromatic ring of the protected intermediate, N-(4-fluoro-2-methylphenyl)acetamide, is regioselectively nitrated to introduce the nitro group at the 5-position.

-

Deprotection (Hydrolysis): The acetyl protecting group is removed from N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide to yield the final product, this compound.

In-Depth Methodologies and Mechanistic Insights

Step 1: Protection of the Amino Group via Acetylation

Causality Behind Experimental Choices: The primary motivation for the initial acetylation step is to moderate the reactivity of the amino group and to control the regioselectivity of the subsequent electrophilic aromatic substitution (nitration). The strongly activating and ortho-, para-directing amino group in 4-fluoro-2-methylaniline would lead to a mixture of nitrated products and potential oxidation of the aniline under the harsh conditions of nitration. By converting the amino group to an acetamido group, its activating effect is attenuated, and the steric bulk of the acetyl group favors substitution at the less hindered para-position relative to the acetamido group (the 5-position of the starting aniline).

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-methylaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution with stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the product.

-

Collect the solid product, N-(4-fluoro-2-methylphenyl)acetamide, by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

| Reagent | Molar Ratio (relative to aniline) | Key Role |

| 4-Fluoro-2-methylaniline | 1.0 | Starting Material |

| Glacial Acetic Acid | - | Solvent |

| Acetic Anhydride | 1.1 - 1.2 | Acetylating Agent |

Step 2: Regioselective Nitration

Causality Behind Experimental Choices: This step is the cornerstone of the synthesis, where the nitro group is introduced onto the aromatic ring. The regiochemical outcome is dictated by the directing effects of the substituents. The acetamido group is a potent ortho-, para-director. The methyl group is also an ortho-, para-director, while the fluoro group is an ortho-, para-director but deactivating. The desired 5-position is ortho to the strongly directing acetamido group and meta to both the methyl and fluoro groups. This electronic preference, combined with steric hindrance at the position between the acetamido and methyl groups, strongly favors nitration at the 5-position. The use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures is a standard and effective method for the nitration of moderately deactivated aromatic rings.[2][3]

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid and cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add N-(4-fluoro-2-methylphenyl)acetamide to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 10 °C.

-

Once the acetamide has completely dissolved, add fuming nitric acid dropwise via the dropping funnel, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.[2]

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide, is collected by vacuum filtration, washed extensively with cold water until the washings are neutral, and dried.

| Reagent | Molar Ratio (relative to acetamide) | Key Role |

| N-(4-fluoro-2-methylphenyl)acetamide | 1.0 | Substrate |

| Concentrated Sulfuric Acid | - | Solvent and Catalyst |

| Fuming Nitric Acid | 1.1 - 1.2 | Nitrating Agent |

Step 3: Deprotection via Acidic Hydrolysis

Causality Behind Experimental Choices: The final step involves the removal of the acetyl protecting group to unveil the desired amino functionality. Acid-catalyzed hydrolysis is a common and effective method for the deprotection of acetamides. The reaction proceeds via protonation of the amide carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of acetic acid. A mixture of hydrochloric acid and an alcohol solvent like methanol allows the reaction to be carried out at reflux temperature, ensuring a reasonable reaction rate.

Experimental Protocol:

-

In a round-bottom flask, suspend N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide in methanol.

-

Add concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux and maintain for 3-5 hours, with stirring.

-

Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by the slow addition of a base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

-

The product, this compound, will precipitate.

-

Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reagent | Molar Ratio (relative to nitro-acetamide) | Key Role |

| N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide | 1.0 | Substrate |

| Methanol | - | Solvent |

| Concentrated Hydrochloric Acid | Catalytic to excess | Catalyst |

Structural Elucidation and Data

The chemical structures of the key compounds in this synthesis pathway are presented below.

References

A Spectroscopic Guide to 2-Fluoro-4-methyl-5-nitroaniline: Elucidating Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methyl-5-nitroaniline is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its structural features, including a fluorine atom, a methyl group, a nitro group, and an amino group on a benzene ring, confer unique electronic and steric properties that are pivotal for its application in the synthesis of novel pharmaceutical agents and functional materials.[1] A thorough understanding of its molecular structure is paramount for predicting its reactivity, designing synthetic pathways, and understanding its interactions with biological targets.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. By leveraging Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will dissect the molecule's constituent functional groups and their connectivity. This guide is designed to serve as a practical resource for researchers, offering not just raw data but also a detailed interpretation grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Correlation

The structural arrangement of substituents on the aniline ring dictates the spectroscopic fingerprint of this compound. The interplay of electron-donating (amino and methyl groups) and electron-withdrawing (nitro and fluoro groups) substituents creates a unique electronic environment that is reflected in the vibrational frequencies and nuclear magnetic resonances.

References

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-4-methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methyl-5-nitroaniline is a fluorinated aromatic amine that serves as a key intermediate in the synthesis of various agrochemicals, dyes, and pharmaceuticals.[1] Its molecular structure, featuring a nitro group and a fluorine atom on a substituted aniline ring, imparts unique reactivity, making it a valuable building block in organic synthesis.[1] The presence of these functional groups also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides a comprehensive overview of the safety and handling of this compound, drawing upon available data for the compound and its structural analogs to offer a robust framework for its safe utilization in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Source: PubChem CID 19035271[2]

Key Toxicological Concerns:

Exposure Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent exposure controls are mandatory.

Engineering Controls:

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly dispersed.

Personal Protective Equipment (PPE):

A comprehensive PPE plan is essential to prevent contact with this hazardous chemical.[6]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[6][7] | Protects against splashes and airborne particles that can cause serious eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.[6][8] | Prevents skin contact, which can lead to irritation and systemic toxicity through dermal absorption. |

| Respiratory Protection | For routine operations within a fume hood, respiratory protection may not be required. In situations where a fume hood is not available or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9][10] | Minimizes the inhalation of vapors and dust, which can cause respiratory tract irritation and systemic toxicity. |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for minimizing risks.

Handling:

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[6]

-

Use Appropriate Tools: Use spatulas and other tools appropriate for handling solids to minimize the risk of spills.

-

Work Area Preparation: Ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available before starting work.[6]

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

Storage:

-

Temperature: Store in a cool, dry, well-ventilated area, away from light, in a tightly sealed container at 2-8°C.[1]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11]

-

Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Source: Based on general procedures for hazardous chemicals.

Spill Response:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid directing airflow out of the fume hood.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.

-

Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[6]

Fire and Reactivity Hazards

Fire Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: Combustion may produce toxic and corrosive fumes, including nitrogen oxides, carbon oxides, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Reactivity and Stability:

-

Stability: Stable under recommended storage conditions.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

Hazardous Decomposition: Nitroanilines can undergo exothermic decomposition at elevated temperatures, which can be violent.[13] The decomposition of nitroanilines can be initiated by heat and may produce toxic gases.[13][14] While the specific decomposition temperature for this compound is not documented, it should be handled with care to avoid excessive heating.

Ecological Information

Detailed ecotoxicity data for this compound is limited. However, chlorinated anilines and other nitroaromatic compounds are known to be toxic to aquatic life with long-lasting effects.[3][12][15][16] It is therefore essential to prevent the release of this compound into the environment.

-

Persistence and Degradability: Halogenated aromatic compounds can be persistent in the environment.[15]

-

Bioaccumulation: The potential for bioaccumulation is unknown but should be considered a possibility given its aromatic structure.

-

Toxicity to Aquatic Organisms: Based on data for analogous compounds like 2-chloro-4-nitroaniline, this compound is expected to be toxic to aquatic organisms.[17]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste materials in designated, properly labeled, and sealed containers.[6]

-

Segregation: Halogenated organic waste should be segregated from non-halogenated waste streams.[6]

-

Disposal Method: Dispose of waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential hazards. A thorough understanding of its toxicity, reactivity, and proper handling procedures is paramount for its safe use in a laboratory setting. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe working environment.

References

- 1. This compound [myskinrecipes.com]

- 2. 4-Fluoro-2-methyl-5-nitroaniline | C7H7FN2O2 | CID 19035271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sinlist.chemsec.org [sinlist.chemsec.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. hsa.ie [hsa.ie]

- 8. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. youtube.com [youtube.com]

- 12. lobachemie.com [lobachemie.com]

- 13. iokinetic.com [iokinetic.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lobachemie.com [lobachemie.com]

- 17. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 2-Fluoro-4-methyl-5-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Fluoro-4-methyl-5-nitroaniline (CAS 259860-00-9). It addresses the significant gap in publicly available quantitative solubility data for this compound in organic solvents. In lieu of specific data, this guide offers a robust theoretical framework for understanding its solubility based on its physicochemical properties and structural analogs. Furthermore, it outlines a detailed experimental protocol for the accurate determination of its solubility, empowering researchers to generate the precise data required for their work. This document is intended to be a critical resource for professionals in research and development who utilize this compound in synthesis, purification, and formulation processes.

Introduction: The Significance of Solubility in a Promising Intermediate

This compound is a substituted nitroaniline that serves as a valuable intermediate in the synthesis of agrochemicals, dyes, and pharmaceuticals.[1] Its fluorinated structure can enhance the bioavailability and stability of active compounds, making it a molecule of interest in drug development and specialty organic synthesis.[1]

The solubility of a compound is a critical physical property that governs its application in numerous scientific processes. For drug development professionals, solubility is a key determinant of a drug's bioavailability and formulation. In chemical synthesis, knowledge of solubility is essential for optimizing reaction conditions, selecting appropriate solvents for recrystallization and purification, and for product isolation.[2]

Despite its importance, quantitative solubility data for this compound in various organic solvents is notably scarce in the public domain. This guide aims to bridge this knowledge gap by providing a foundational understanding of its likely solubility profile and a practical framework for its experimental determination.

Physicochemical Properties and Theoretical Solubility Profile

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of this compound, with its combination of polar and non-polar functional groups, suggests a nuanced solubility profile.

| Property | Value/Information | Source |

| CAS Number | 259860-00-9 | [4] |

| Molecular Formula | C₇H₇FN₂O₂ | [5] |

| Molecular Weight | 170.14 g/mol | [5] |

| Appearance | Likely a crystalline solid, similar to other nitroanilines which are often yellow to orange. | [3][6] |

| Polarity | Contains polar functional groups (amino -NH₂, nitro -NO₂) and a non-polar aromatic ring with a methyl group. The fluorine atom also contributes to the molecule's polarity. This combination suggests it will be more soluble in polar organic solvents than in non-polar ones. | [7] |

Theoretical Solubility Considerations:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The amino and nitro groups can participate in hydrogen bonding with protic solvents. Therefore, good solubility is anticipated in alcohols, which is a common characteristic of nitroanilines.[6][8]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. Good solubility is expected in these solvents. For instance, 3-nitroaniline is soluble in acetone.[8]

-

Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar aromatic backbone and methyl group will contribute to some solubility in non-polar solvents. However, the influence of the polar functional groups will likely limit its solubility in highly non-polar solvents like hexane. Toluene may be a more effective non-polar solvent for this compound.[2]

-

Water: The presence of hydrogen bonding groups suggests some water solubility, but the aromatic ring and methyl group will limit it. Similar compounds like 4-fluoro-2-methoxy-5-nitroaniline are sparingly soluble in water.[9]

Experimental Determination of Solubility: A Validated Protocol

Given the lack of available data, experimental determination of solubility is strongly recommended for any application requiring precise concentrations. The isothermal equilibrium method is a robust and widely accepted technique for this purpose.

Principle of the Isothermal Equilibrium Method

A supersaturated slurry of the solute (this compound) in the solvent of interest is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At this point, the rate of dissolution equals the rate of precipitation. The concentration of the solute in the supernatant liquid phase is then measured, which corresponds to its solubility at that temperature.

Experimental Workflow

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of sealed vials. The excess solid should be clearly visible.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle.

-

Centrifuge the vials to further aid in the separation of the solid and liquid phases.

-

Carefully withdraw a sample of the supernatant using a syringe pre-warmed to the experimental temperature and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to prevent precipitation due to temperature changes.

-

-

Analysis:

-

Accurately weigh the collected filtrate to determine its mass.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method.

-

Recommended Analytical Method: HPLC-UV

-

Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and water.

-

Column: A standard C18 reverse-phase column.

-

Detection: UV detection at an appropriate wavelength determined by a UV scan of the compound.

-

Quantification: Calculate the concentration based on a calibration curve prepared from standard solutions of known concentrations.

Conclusion

While there is a notable absence of quantitative solubility data for this compound in the scientific literature, its molecular structure provides a solid basis for predicting its solubility behavior in various organic solvents. For applications in chemical synthesis, purification, and formulation, where precise knowledge of solubility is imperative, experimental determination is strongly advocated. The isothermal equilibrium method detailed in this guide offers a robust and reliable framework for obtaining this critical data. Future research to populate the quantitative solubility database for this and related compounds would be of great value to the scientific community.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 259860-00-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 4-Fluoro-2-methyl-5-nitroaniline | C7H7FN2O2 | CID 19035271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

The Strategic Utility of 2-Fluoro-4-methyl-5-nitroaniline in Modern Organic Synthesis: A Technical Guide for Researchers

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds has become a cornerstone of rational design. 2-Fluoro-4-methyl-5-nitroaniline, a substituted aniline derivative, has emerged as a pivotal intermediate, offering a unique combination of reactive sites and beneficial physicochemical properties. Its fluorinated structure is known to enhance metabolic stability and bioavailability in active pharmaceutical ingredients (APIs), while the nitro and amine functionalities serve as versatile handles for a wide array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the potential applications of this compound for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 259860-00-9 |

| Molecular Formula | C₇H₇FN₂O₂ |

| Molecular Weight | 170.14 g/mol |

| Appearance | Information not available |

| Solubility | Information not available |

| Storage | Store at 2-8°C, protected from light in a dry, sealed container[1] |

Safety and Handling:

This compound is classified as an acute toxicant (oral, dermal, and inhalation) and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Table 2: Hazard Statements for a Structurally Related Compound (2-Fluoro-5-nitroaniline) [2]

| Hazard Code | Description |

| H228 | Flammable solid |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Synthesis of this compound: A Proposed Pathway

Diagram 1: Proposed Synthesis of this compound

Caption: A proposed three-step synthesis pathway for this compound.

Experimental Protocol (Hypothetical):

Step 1: Acetylation of 4-fluoro-2-methylaniline

-

In a round-bottom flask, dissolve 4-fluoro-2-methylaniline in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the N-acetylated product.

-

Filter, wash with water, and dry the solid to obtain N-acetyl-4-fluoro-2-methylaniline.

Step 2: Nitration of N-acetyl-4-fluoro-2-methylaniline

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add the N-acetyl-4-fluoro-2-methylaniline from the previous step.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for a specified time.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter, wash thoroughly with water to remove excess acid, and dry the solid.

Step 3: Hydrolysis of N-acetyl-2-fluoro-4-methyl-5-nitroaniline

-

Reflux the N-acetylated and nitrated product in an acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it to precipitate the final product, this compound.

-

Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its potential as a versatile building block for the synthesis of complex, biologically active molecules.

1. Pharmaceutical Applications: A Scaffold for Kinase Inhibitors and Heterocyclic Compounds

The presence of ortho- and para-directing amino and methyl groups, combined with the deactivating nitro group, allows for selective chemical transformations. The aniline functionality is a common starting point for the construction of various heterocyclic ring systems that are prevalent in pharmaceuticals.

While specific examples detailing the use of this compound are not widely published, its structural motifs are found in numerous kinase inhibitors and other therapeutic agents. The fluoro-nitroaniline core is a key component in the synthesis of compounds targeting various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.

Diagram 2: General Application in Heterocycle Synthesis

Caption: Potential reaction pathways of this compound for generating diverse chemical entities.

The reduction of the nitro group to a second amine opens up further synthetic possibilities, creating a diamino-fluorotoluene derivative. This intermediate can then be used to construct fused heterocyclic systems or to introduce a second point of diversity in a drug discovery program.

2. Agrochemical Applications: A Precursor to Herbicides and Insecticides

Similar to its utility in pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry.[1] The reactive amine and nitro groups are ideal for synthesizing a variety of herbicides and insecticides.[1] The incorporation of a fluorine atom can enhance the efficacy and selectivity of the final agrochemical product. For instance, the aniline group can be transformed into a urea or a sulfonamide, functionalities commonly found in herbicides that inhibit specific enzymes in weeds.

Conclusion and Future Outlook

This compound represents a strategically important, yet underexplored, building block for chemical synthesis. Its unique substitution pattern provides a platform for the creation of a diverse range of complex molecules with potential applications in drug discovery and crop protection. While detailed, publicly available protocols and specific use-cases are currently limited, the fundamental reactivity of its functional groups suggests a broad scope of utility. Further research into the specific applications of this compound is warranted and is likely to unveil novel and potent biologically active molecules. For researchers in the pharmaceutical and agrochemical sectors, this compound offers a promising starting point for the development of next-generation therapeutics and crop protection agents.

References

A Theoretical Investigation of 2-Fluoro-4-methyl-5-nitroaniline: A Roadmap for Spectroscopic, Electronic, and Nonlinear Optical Properties

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 2-Fluoro-4-methyl-5-nitroaniline, a molecule of interest in the development of novel agrochemicals, dyes, and pharmaceuticals.[1] While extensive experimental and theoretical studies on a broad range of nitroaniline derivatives have been conducted, this document serves as a specialized roadmap for researchers and drug development professionals aiming to elucidate the specific quantum chemical properties of the title compound. By leveraging established computational methodologies, particularly Density Functional Theory (DFT), this guide outlines the protocols to predict and analyze its molecular structure, vibrational spectra (FT-IR and FT-Raman), electronic characteristics (HOMO-LUMO, Molecular Electrostatic Potential), and nonlinear optical (NLO) behavior. The insights derived from these theoretical studies are crucial for understanding the molecule's reactivity, stability, and potential for various applications.

Introduction: The Rationale for Theoretical Scrutiny

This compound belongs to the nitroaniline family, a class of compounds extensively studied for their significant biological activities and potential in materials science.[2][3] The introduction of a fluorine atom, a methyl group, and a nitro group to the aniline backbone can profoundly influence the molecule's electronic distribution, intermolecular interactions, and, consequently, its macroscopic properties. Fluorine's high electronegativity can alter the acidity of the amine protons and influence hydrogen bonding patterns, while the electron-donating methyl group and the electron-withdrawing nitro group create a push-pull system that is often associated with enhanced nonlinear optical responses.[2]

A thorough theoretical investigation provides a powerful and cost-effective means to predict these properties before embarking on extensive experimental synthesis and characterization. Computational chemistry, particularly DFT, has proven to be a reliable tool for studying the geometric, vibrational, and electronic properties of organic molecules, with calculated results often showing excellent agreement with experimental data. This guide will detail the application of these methods to this compound, providing a foundational understanding of its chemical behavior.

Computational Methodology: A Self-Validating Protocol

The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. The following step-by-step methodology is designed to ensure the accuracy and reproducibility of the calculated properties of this compound.

Geometry Optimization

The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

-

Initial Structure Drawing: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

-

Quantum Chemical Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

-

Theoretical Method Selection: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated method for organic molecules, balancing computational cost and accuracy.

-

Basis Set Selection: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set provides a good description of the electron distribution and includes polarization and diffuse functions, which are crucial for accurately modeling systems with heteroatoms and potential for hydrogen bonding.

-

Optimization Procedure: A geometry optimization is performed in the gas phase. The convergence criteria should be set to tight to ensure a true energy minimum is reached.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

Vibrational Analysis

Theoretical vibrational analysis is instrumental in assigning the modes observed in experimental FT-IR and FT-Raman spectra.

Protocol:

-

Frequency Calculation Output: The output from the frequency calculation in the geometry optimization step provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

-

Scaling Factor: Due to the neglect of anharmonicity and the use of an incomplete basis set, the calculated harmonic frequencies are typically higher than the experimental values. A scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) is applied to the calculated frequencies to improve agreement with experimental data.

-

Visualization: The vibrational modes are visualized using software like GaussView to understand the nature of the atomic motions for each frequency.

Electronic Property Analysis

Understanding the electronic structure is key to predicting the reactivity and photophysical properties of the molecule.

Protocol:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the geometry optimization calculation. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[4]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface. The MEP is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for intermolecular interactions.[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions by studying the delocalization of electron density between occupied and unoccupied orbitals.

Nonlinear Optical (NLO) Property Calculation

Molecules with significant charge transfer characteristics, like many nitroaniline derivatives, are candidates for NLO materials.

Protocol:

-

Polarizability and Hyperpolarizability Calculation: The electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated using the optimized geometry. These calculations are typically performed at the same level of theory as the geometry optimization.

-

Analysis of NLO Response: The magnitude of the first-order hyperpolarizability (β) is a measure of the second-order NLO response. A large β value suggests that the material may exhibit strong second-harmonic generation.

Figure 1: A generalized workflow for the theoretical investigation of this compound.

Predicted Molecular and Spectroscopic Properties

Based on studies of analogous compounds, we can predict the key structural and spectroscopic features of this compound.

Molecular Geometry

The optimized geometry is expected to be largely planar, with the nitro group potentially showing a slight twist relative to the benzene ring.[5] The presence of an intramolecular N-H···F hydrogen bond is a possibility, which would contribute to the planarity of the molecule and influence the vibrational frequencies of the N-H group.[5]

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) | Justification based on Analogous Compounds |

| C-F Bond Length | ~1.35 Å | Typical for fluoro-substituted benzene rings. |

| C-N (amino) Bond Length | ~1.38 Å | Shorter than a typical C-N single bond due to resonance with the ring. |

| C-N (nitro) Bond Length | ~1.48 Å | Consistent with C-N bonds in nitroaromatic compounds. |

| N-O Bond Lengths | ~1.23 Å | Characteristic of nitro groups. |

| C-C-N-O Dihedral Angle | < 10° | The nitro group is expected to be nearly coplanar with the benzene ring.[5] |

Vibrational Spectra (FT-IR and FT-Raman)

The calculated vibrational spectra will provide a detailed fingerprint of the molecule. Key vibrational modes to analyze include:

-

N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The exact position will be sensitive to hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

-

NO₂ Stretching: The nitro group will have characteristic symmetric and asymmetric stretching modes around 1350 cm⁻¹ and 1550 cm⁻¹, respectively.

-

C-F Stretching: A strong band corresponding to the C-F stretching vibration is anticipated in the 1200-1300 cm⁻¹ region.

-

C-N Stretching: The C-N stretching of the amino group will appear in the 1250-1350 cm⁻¹ range.

Electronic and Nonlinear Optical Properties: A Deeper Insight

The electronic properties dictate the molecule's reactivity and its potential for optoelectronic applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO is expected to be localized primarily on the aniline ring and the amino group, reflecting their electron-donating nature. The LUMO, conversely, will likely be concentrated on the nitro group, the electron-accepting part of the molecule.[4] The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity.[4] The charge transfer from the HOMO to the LUMO is the primary mechanism for the molecule's NLO response.

Figure 2: Schematic representation of the HOMO-LUMO charge transfer in this compound.

Molecular Electrostatic Potential (MEP)

The MEP map will visually represent the charge distribution. Negative potential (red/yellow) is expected around the oxygen atoms of the nitro group and the fluorine atom, indicating these as sites for electrophilic attack. Positive potential (blue) will likely be found around the amino hydrogens, suggesting their susceptibility to nucleophilic attack.

Nonlinear Optical (NLO) Properties